molecular formula C25H14N2O5 B13956915 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid CAS No. 51867-75-5

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid

Cat. No.: B13956915
CAS No.: 51867-75-5
M. Wt: 422.4 g/mol
InChI Key: FEIBQPLJMHRFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid typically involves the azo coupling reaction between 9,10-dihydro-9,10-dioxoanthracene-1-diazonium salt and 3-hydroxy-2-naphthoic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization process. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to introduce new functional groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of high-performance dyes and pigments for textiles, plastics, and coatings.

Mechanism of Action

The compound exerts its effects through its ability to interact with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl and carboxylic acid groups allow for hydrogen bonding and ionic interactions, facilitating its binding to different substrates and targets.

Comparison with Similar Compounds

4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
  • 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-N-(1,1-dimethylethyl)-3-hydroxynaphthalene-2-carboxamide

These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

51867-75-5

Molecular Formula

C25H14N2O5

Molecular Weight

422.4 g/mol

IUPAC Name

4-[(9,10-dioxoanthracen-1-yl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C25H14N2O5/c28-22-15-8-3-4-9-16(15)23(29)20-17(22)10-5-11-19(20)26-27-21-14-7-2-1-6-13(14)12-18(24(21)30)25(31)32/h1-12,30H,(H,31,32)

InChI Key

FEIBQPLJMHRFMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.